1,2-Epoxyheptane
CAS No.: 5063-65-0
Cat. No.: VC2409691
Molecular Formula: C7H14O
Molecular Weight: 114.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5063-65-0 |
|---|---|
| Molecular Formula | C7H14O |
| Molecular Weight | 114.19 g/mol |
| IUPAC Name | 2-pentyloxirane |
| Standard InChI | InChI=1S/C7H14O/c1-2-3-4-5-7-6-8-7/h7H,2-6H2,1H3 |
| Standard InChI Key | NMOFYYYCFRVWBK-UHFFFAOYSA-N |
| SMILES | CCCCCC1CO1 |
| Canonical SMILES | CCCCCC1CO1 |
Introduction
Chemical Structure and Identification
1,2-Epoxyheptane (C₇H₁₄O) is an epoxide with a molecular weight of 114.19 g/mol . The compound features a pentyl chain attached to an epoxide ring at the terminal position. This structural arrangement grants the molecule its characteristic reactivity patterns, particularly related to the strained three-membered epoxide ring.
Several identification parameters for 1,2-Epoxyheptane include:
The compound also exists in stereoisomeric forms, with the (R)-(+)-1,2-epoxyheptane variant (CAS: 110549-07-0) being particularly valuable in asymmetric synthesis and pharmaceutical applications .
Physical and Chemical Properties
1,2-Epoxyheptane demonstrates physical and chemical properties typical of medium-chain epoxides, with parameters that make it suitable for various chemical applications. The following table presents the key physical properties of the compound:
Synthesis Methods
Several synthetic approaches exist for preparing 1,2-epoxyheptane, with methods varying based on the desired stereochemical outcome and available starting materials.
Stereoselective Synthesis of (R)-1,2-Epoxyheptane
For the preparation of enantiomerically pure (R)-1,2-epoxyheptane, a well-documented method involves the reaction of (R)-(-)-epichlorohydrin with butylmagnesium bromide followed by base-induced ring closure:
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Stage 1: (R)-(-)-epichlorohydrin is reacted with butyl magnesium bromide at temperatures between -78°C and 0°C for 2.5 hours.
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Stage 2: The resulting intermediate undergoes treatment with sodium hydroxide in tetrahydrofuran for 20 hours.
This synthetic route yields (R)-1,2-epoxyheptane with approximately 87% yield , making it an efficient approach for obtaining the enantiomerically pure compound.
Applications and Research Developments
1,2-Epoxyheptane finds utility in various chemical applications, primarily as a building block in organic synthesis and as a reactive intermediate.
Chemical Intermediate
The compound serves as a valuable intermediate in the synthesis of:
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Seven-carbon diols through ring-opening reactions
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Amino alcohols via reaction with amines
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Functionalized ethers through reaction with alcohols
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Building blocks for pharmaceutical and agrochemical compounds
Polymer Chemistry
Epoxides like 1,2-epoxyheptane can participate in polymerization reactions to form polyethers. Research has demonstrated the utility of similar compounds in block copolymer synthesis. For example, a recent study investigated the synthesis of polyether block copolymers using 1,2-epoxybutane and polyoxyethylene . By extension, 1,2-epoxyheptane could potentially serve in similar applications, contributing its longer carbon chain to influence polymer properties like hydrophobicity, crystallinity, and mechanical strength.
Asymmetric Synthesis
Current Research Trends
While direct research on 1,2-epoxyheptane appears limited in the current literature, several research trends involving similar epoxides suggest potential areas for future investigation:
Catalytic Systems for Stereoselective Ring-Opening
Development of new catalytic systems for controlling the regioselectivity and stereoselectivity of epoxide ring-opening reactions represents a significant area of research. Such systems could be applied to 1,2-epoxyheptane to access diverse seven-carbon building blocks with defined stereochemistry.
Green Chemistry Approaches
Sustainable methods for epoxide synthesis, including enzymatic and metal-free approaches, are gaining attention. These methods could potentially be adapted for the environmentally friendly production of 1,2-epoxyheptane.
Application in Material Science
The potential of epoxides like 1,2-epoxyheptane in developing novel polymeric materials with tailored properties represents an exciting frontier. The seven-carbon backbone could impart distinct properties to resulting materials, including altered glass transition temperatures, crystallinity, and hydrophobicity.
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